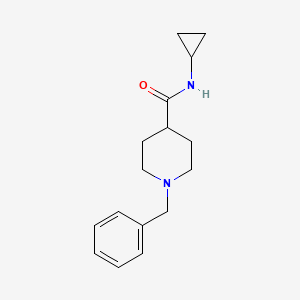![molecular formula C25H16N2O2 B5032163 3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B5032163.png)
3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)-1-phenylbenzo[f]quinoline is a complex organic compound that belongs to the class of benzoquinolines. These compounds are characterized by a fused ring structure that includes a benzene ring and a quinoline moiety. The presence of nitrophenyl and phenyl groups attached to the benzoquinoline core imparts unique chemical and physical properties to this compound. Benzoquinolines are known for their wide range of biological activities and have been utilized in various pharmaceutical and industrial applications.
Preparation Methods
The synthesis of 3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation reaction, where 2-amino benzaldehyde is reacted with 2-nitroacetophenone under acidic conditions to form the quinoline core . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid . This reaction is known for its ability to produce quinoline derivatives efficiently, although it can be quite exothermic and requires careful control of reaction conditions.
Industrial production methods often involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. This method utilizes microwave irradiation to heat the reaction mixture, promoting faster and more efficient cyclization of the starting materials .
Chemical Reactions Analysis
3-(2-Nitrophenyl)-1-phenylbenzo[f]quinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, acetic anhydride, chloroacetyl chloride, and dimethyl but-2-ynedioate . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include substituted quinolines and their derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Due to its unique structure, the compound exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of key enzymes and signaling pathways, resulting in the suppression of cell growth and proliferation .
In cancer cells, the compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
3-(2-Nitrophenyl)-1-phenylbenzo[f]quinoline can be compared with other similar compounds, such as:
3-Chlorobenzo[f]quinoline: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and biological activity.
2-Phenyl-3-benzoylquinoline:
8-Hydroxyquinoline: This compound contains a hydroxyl group at the 8-position, which significantly alters its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-nitrophenyl)-1-phenylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)24-13-7-6-12-20(24)23-16-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)14-15-22(25)26-23/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADVVOQFUZSVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate](/img/structure/B5032084.png)
![1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE](/img/structure/B5032085.png)

![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5032096.png)
![2-Chloro-4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B5032099.png)
![N-(2,6-diethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5032103.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5032116.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5032122.png)
![1-(2-furoyl)-4-[(2-nitrophenoxy)acetyl]piperazine](/img/structure/B5032137.png)

![2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B5032151.png)
![N-(3-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B5032157.png)

![2-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5032185.png)
